[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone
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Overview
Description
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl and hydroxyl group, linked to a benzimidazole moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The final step involves coupling the piperidine derivative with the benzimidazole moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or the benzimidazole moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyaniline Compound with Tetrachlorostannane: Similar in having a complex aromatic structure.
2,4-Dibromo-3,6-Dimethyl-Phenylamine Compound with Acetic Acid: Shares the feature of multiple substituents on an aromatic ring.
Ethyl Acetoacetate: Known for its keto-enol tautomerism, similar to the potential tautomeric forms of the benzimidazole moiety.
Uniqueness
What sets 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone apart is its unique combination of a piperidine ring with a chlorophenyl and hydroxyl group, coupled with a benzimidazole moiety. This structure provides a distinct set of chemical properties and potential biological activities not commonly found in other compounds.
Properties
Molecular Formula |
C20H20ClN3O2 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-22-17-7-2-14(12-18(17)23-13)19(25)24-10-8-20(26,9-11-24)15-3-5-16(21)6-4-15/h2-7,12,26H,8-11H2,1H3,(H,22,23) |
InChI Key |
VIVOLHJIOZGVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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